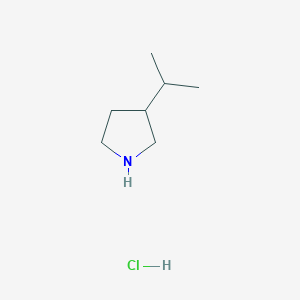

3-(Propan-2-yl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-propan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXLFEQWPFPEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347619 | |

| Record name | 3-Isopropylpyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-21-3 | |

| Record name | 3-Isopropylpyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-3-(Propan-2-yl)pyrrolidine HCl vs (3R) enantiomer differences

This guide details the technical, synthetic, and pharmacological distinctions between (3S)-3-(Propan-2-yl)pyrrolidine HCl and its (3R) enantiomer.[1] It is designed for medicinal chemists and process scientists requiring actionable data for lead optimization and scaffold selection.

Executive Summary

3-Isopropylpyrrolidine (3-(Propan-2-yl)pyrrolidine) is a privileged saturated heterocycle used to introduce defined steric bulk and lipophilicity (LogP modulation) into drug candidates.[1] Unlike the planar pyrrole or the flexible aliphatic chain, the 3-isopropylpyrrolidine scaffold offers a restricted vector for the isopropyl group.

The biological activity of this scaffold is governed by the Eutomer/Distomer principle , where one enantiomer typically exhibits superior binding affinity due to the specific spatial arrangement of the isopropyl group within a hydrophobic pocket. This guide analyzes the structural, synthetic, and pharmacological divergence of the (3S) and (3R) enantiomers.

Chemical Identity & Stereochemical Descriptors

The absolute configuration at the C3 position dictates the spatial projection of the isopropyl group.

| Feature | (3S)-Enantiomer | (3R)-Enantiomer |

| IUPAC Name | (3S)-3-(propan-2-yl)pyrrolidine hydrochloride | (3R)-3-(propan-2-yl)pyrrolidine hydrochloride |

| CAS Number (HCl) | 2173052-12-3 | 1949805-98-4 |

| Molecular Formula | C₇H₁₅N[1][][3][4] · HCl | C₇H₁₅N[5] · HCl |

| Molecular Weight | 149.66 g/mol | 149.66 g/mol |

| Chiral Center | C3 (S-configuration) | C3 (R-configuration) |

| Spatial Vector | Projects away from the observer (dashed wedge) when N is top, C2 right.[1] | Projects towards the observer (solid wedge) when N is top, C2 right. |

Conformational Analysis

The pyrrolidine ring exists in a dynamic "envelope" conformation. The bulky isopropyl group at C3 strongly prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.[1]

-

Implication: This conformational lock creates a rigid hydrophobic vector. In a binding pocket, the (3S) isomer directs the isopropyl group into a specific sub-pocket (e.g., hydrophobic cleft), whereas the (3R) isomer directs it into the solvent or against the protein wall (steric clash).

Synthetic Pathways & Manufacturing

Access to enantiopure 3-isopropylpyrrolidine is achieved via two primary strategies: Asymmetric Synthesis (for discovery scale) and Classical Resolution (for kilogram scale).[1]

Method A: Asymmetric Hydrogenation (Discovery Route)

This route builds the chiral center using a chiral catalyst during the reduction of an exocyclic alkene.

Figure 1: Asymmetric synthesis workflow allowing access to either enantiomer by switching the chiral ligand.

Method B: Classical Resolution (Process Route)

For larger batches, the racemate is resolved using chiral acids.

-

Racemate Formation: Hydrogenation of 3-isopropylidene pyrrolidine with Pd/C.

-

Salt Formation: React free base with (L)-Tartaric acid or (S)-Mandelic acid .[1]

-

Crystallization: The diastereomeric salt of the (3S)-amine often crystallizes preferentially (solvent dependent, typically EtOH/Water).

-

Liberation: Treat salt with NaOH, extract, and convert to HCl salt.

Pharmacological Divergence (SAR)

The choice between (3S) and (3R) is rarely arbitrary. The isopropyl group acts as a "hydrophobic anchor."

Case Study: TRPV1 Antagonists

In the development of TRPV1 antagonists (pain management), the orientation of the 3-substituent on the pyrrolidine ring was critical.

-

The Eutomer ((S)-Enantiomer): In the series leading to compounds like SB-705498 , the (S)-configuration allowed the isopropyl/trifluoromethyl group to fit deeply into a hydrophobic pocket defined by residues Tyr511 and Thr550 in the TRPV1 channel.[1]

-

The Distomer ((R)-Enantiomer): The (R)-isomer suffered a steric clash with the channel wall, resulting in a >100-fold loss in potency (IC₅₀ shift from nM to µM range).[1]

Mechanism of Action Diagram

The following diagram illustrates the "Three-Point Attachment" model explaining the activity difference.

Figure 2: Conceptual binding mode showing how the (3S)-isopropyl group facilitates high-affinity binding compared to the (3R)-enantiomer.[1]

Analytical Discrimination

Distinguishing the HCl salts requires specific chiral analytical techniques, as they have identical NMR spectra in achiral environments.

Chiral HPLC Method

-

Column: Chiralpak IA or IC (Amylose-based).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (weak absorption, derivatization with benzoyl chloride recommended for higher sensitivity).

-

Result: The enantiomers will display distinct retention times (Rt).[6]

Optical Rotation

While specific rotation depends on concentration and solvent:

-

(3S)-Enantiomer derivatives (e.g., N-Benzyl) typically show (-) rotation in methanol (check specific CoA as salt form inverts sign).[1]

-

(3R)-Enantiomer derivatives typically show (+) rotation .

-

Note: Always verify with a reference standard as the sign of rotation can flip between the free base and HCl salt.

NMR with Chiral Shift Reagent

-

Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).[1]

-

Observation: The isopropyl methyl doublets (normally one signal) will split into two distinct sets of doublets in the ¹H NMR, allowing integration to determine Enantiomeric Excess (ee).

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

-

Free Base Volatility: The free base (liquid) is volatile and can be lost during rotary evaporation. Always handle as the HCl or Tosylate salt for solid-state stability.[1]

References

-

Discovery of TRPV1 Antagonists: Rami, H. K., et al. "Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development."[7][8] Bioorganic & Medicinal Chemistry Letters, 2006.[8] Link

-

Synthesis of Chiral Pyrrolidines: Trost, B. M., & Silverman, S. M. "Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition." Journal of the American Chemical Society, 2012. Link[1]

-

Chiral Resolution Methodologies: "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." BenchChem Technical Guides, 2025. Link

-

Pyrrolidine SAR in Drug Discovery: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021. Link[1]

-

Chemical Identity: PubChem Compound Summary for 3-(propan-2-yl)pyrrolidine hydrochloride. Link[1]

Sources

- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. wlv.openrepository.com [wlv.openrepository.com]

- 5. US9580428B2 - Compositions and methods for inhibiting viral polymerase - Google Patents [patents.google.com]

- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 7. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyl-substituted pyrrolidine building blocks for medicinal chemistry

The isopropyl-substituted pyrrolidine is a "privileged scaffold" in modern medicinal chemistry. Unlike the ubiquitous methyl group (often termed "magic methyl" for its ability to boost potency by 10-fold via desolvation), the isopropyl group acts as a structural anchor . It provides a massive increase in lipophilicity (

This guide details the strategic application, synthesis, and optimization of these building blocks.

Part 1: The Pharmacophore – Why Isopropyl?

In drug design, the transition from a methyl to an isopropyl group on a pyrrolidine ring is rarely accidental. It is a calculated move to exploit three specific physicochemical phenomena:

Conformational Locking (The Envelope Effect)

The pyrrolidine ring is not planar; it rapidly pseudorotates between C2-endo and C3-endo envelope conformations.

-

The Problem: A flexible ring imposes an entropic penalty upon binding (

). -

The Isopropyl Solution: The steric bulk of an isopropyl group (A-value

kcal/mol) forces the substituent into a pseudo-equatorial position to avoid 1,3-diaxial interactions. This "locks" the ring pucker, pre-organizing the molecule into its bioactive conformation before it even enters the binding pocket.

Hydrophobic Slotting (S1/S2 Pockets)

Many proteases (e.g., DPP-4, HCV NS3) and GPCRs possess deep, branched hydrophobic pockets.

-

Methyl: Too small; leaves "vacuum" in the pocket, reducing van der Waals contact.

-

Isopropyl: The "V-shape" of the gem-dimethyl group perfectly complements the branching of Leucine or Valine side chains in the target protein, maximizing enthalpy (

).

Metabolic Shielding

The isopropyl group introduces steric hindrance around the attached carbon. If attached at C3, it shields the C2 and C4 positions from cytochrome P450 oxidation, potentially extending the half-life (

Part 2: Synthetic Strategies

We define three primary routes for accessing these scaffolds, depending on the required substitution pattern and stereochemistry.

Decision Matrix: Selecting the Route

Figure 1: Strategic decision tree for selecting the synthetic pathway based on target topology.

Part 3: Detailed Experimental Protocols

Protocol A: Negishi Coupling (C3-Functionalization)

Best for: Installing an isopropyl group onto an existing pyrrolidine core with high functional group tolerance.

Mechanism: Palladium-catalyzed cross-coupling of organozinc reagents with alkyl halides.[1][2] This method avoids the

Materials:

-

Substrate:

-Boc-3-iodopyrrolidine (1.0 equiv) -

Reagent: Isopropylzinc bromide (1.5 equiv, 0.5 M in THF)

-

Catalyst:

(2 mol%)[1] -

Ligand: CPhos (4 mol%)[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or flame-dried Schlenk flask under Argon, combine

and CPhos in THF. Stir for 30 minutes at room temperature (RT) to generate the active -

Substrate Addition: Add the

-Boc-3-iodopyrrolidine solution (in THF) to the catalyst mixture. -

Transmetallation: Cool the mixture to

. Add the Isopropylzinc bromide solution dropwise over 20 minutes. Critical: Slow addition prevents homocoupling of the zinc reagent. -

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor via LC-MS for the disappearance of the iodide (M+H of product will be mass of SM - I + 43).

-

Quench: Cool to

and quench with saturated aqueous -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Check: The product should show a distinct doublet (6H) for the isopropyl methyls at

Protocol B: Dieckmann Cyclization (De Novo Synthesis)

Best for: Multi-gram scale synthesis of 4-isopropyl-3-pyrrolidinones.

Mechanism: Base-mediated intramolecular condensation of a diester to form the pyrrolidine ring.

Materials:

-

Precursor: Ethyl

-(2-ethoxycarbonylethyl)-N-(ethoxycarbonylmethyl)amino-3-methylbutanoate (Prepared via Michael addition of glycine derivative to acrylate). -

Base: Sodium ethoxide (

, 1.1 equiv) or -

Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

-

Base Suspension: Suspend

(60% dispersion) in dry toluene under -

Addition: Add the diester precursor dropwise at reflux temperature (

). Why: High temperature favors the thermodynamic enolate and drives the loss of ethanol. -

Cyclization: Reflux for 4–6 hours. The solution will become turbid as the sodium salt of the

-keto ester forms. -

Hydrolysis/Decarboxylation: Cool to RT. Add dilute

and reflux for another 4 hours to hydrolyze the ester and decarboxylate the -

Isolation: Neutralize with

, extract with DCM. -

Result: This yields 4-isopropyl-3-pyrrolidinone , a versatile ketone scaffold.

Part 4: Data & SAR Optimization

When optimizing a lead series, replacing a hydrogen or methyl with isopropyl changes the physicochemical profile drastically.

Table 1: Physicochemical Impact of Substituents at Pyrrolidine C3

| Substituent | Steric Bulk (A-Value) | Metabolic Risk | Primary Utility | |

| -H | Reference | 0.0 kcal/mol | High (C-H oxidation) | Baseline |

| -CH3 | +0.5 | 1.7 kcal/mol | Moderate | Potency boost (Desolvation) |

| -CH(CH3)2 | +1.3 | 2.15 kcal/mol | Low (Steric shield) | Conformational Lock / S1 Pocket Fill |

| -Ph | +1.9 | 3.0 kcal/mol | High (Aromatic ox.) | Pi-Pi Stacking |

SAR Optimization Cycle

The following diagram illustrates the logical flow of optimizing a pyrrolidine scaffold using the isopropyl group to solve specific medicinal chemistry problems (Potency vs. Clearance).

Figure 2: Iterative optimization cycle deploying the isopropyl group to address conformational entropy and metabolic stability.

References

-

Negishi Coupling for Alkyl-Alkyl Bonds: Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][2] Journal of the American Chemical Society.[2] [Link] (Foundational protocol for coupling isopropyl zinc reagents using CPhos ligands).

-

Dieckmann Condensation for Pyrrolidinones: Kuhn, G., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones.[3] Journal of Heterocyclic Chemistry.[3] [Link] (Comprehensive review of synthetic routes to 3-pyrrolidinones including Dieckmann cyclization).

-

Conformational Analysis of Pyrrolidines: Gomez, L., et al. (2018). Conformational Preferences of the Pyrrolidine Ring in Nucleotide Analogs. ResearchGate / Journal of Organic Chemistry. [Link] (Detailed analysis of how substituents like isopropyl affect the envelope pucker).

-

Medicinal Chemistry of Nitrogen Heterocycles: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link] (Statistical grounding for the prevalence and importance of pyrrolidine scaffolds).

Sources

Technical Guide: 3-Isopropylpyrrolidine HCl – Safety, Handling, and Applications

[1]

Executive Summary: The Privileged Scaffold

3-Isopropylpyrrolidine Hydrochloride (3-IPP HCl) is a high-value saturated nitrogen heterocycle used extensively in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] Its structural significance lies in the 3-position substitution, which introduces a chiral center and breaks the planarity of the pyrrolidine ring, enhancing solubility and target selectivity compared to flat aromatic analogs.[1]

While often categorized as a standard research intermediate, the hydrochloride salt form presents specific handling challenges—primarily related to dust inhalation and hygroscopicity—that require rigorous adherence to safety protocols. This guide synthesizes the safety data sheet (SDS) parameters with practical, field-proven handling strategies.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Table 1: Substance Identification

| Parameter | Specification |

| Chemical Name | 3-Isopropylpyrrolidine Hydrochloride |

| Common Synonyms | 3-(Propan-2-yl)pyrrolidinium chloride; 3-IPP HCl |

| CAS Number | 1949805-98-4 (R-isomer specific); Generic racemic CAS may vary |

| Molecular Formula | C₇H₁₅N[1][2][3][4][5] · HCl |

| Molecular Weight | 149.66 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in Dichloromethane (DCM) |

| Hygroscopicity | Moderate (Deliquescent upon prolonged exposure) |

Scientist’s Note: The specific CAS 1949805-98-4 refers to the (R)-enantiomer.[1] In drug development, stereochemistry is critical. Always verify the enantiomeric purity (ee%) via chiral HPLC before use in SAR (Structure-Activity Relationship) studies.[1]

Hazard Identification & Toxicology (GHS Classification)

3-IPP HCl is classified as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .[1] While not acutely toxic (Category 1 or 2), its physiological activity as an amine salt necessitates strict control of dust.

GHS Label Elements[8]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Table 2: Hazard Statements & Mechanisms

| H-Code | Hazard Statement | Mechanistic Insight |

| H315 | Causes skin irritation | Protonated amine salts can disrupt the stratum corneum pH, leading to dermatitis.[1] |

| H319 | Causes serious eye irritation | Ionic nature causes osmotic stress and direct irritation to corneal mucosal membranes. |

| H335 | May cause respiratory irritation | Fine crystalline dust is easily inhaled; hygroscopic nature dries upper respiratory tract. |

Toxicology Assessment Workflow

The following diagram illustrates the biological impact pathways of exposure, guiding the selection of PPE.

Figure 1: Pathophysiological cascade of 3-IPP HCl exposure. The salt form's acidity drives local irritation.[1]

Safe Handling Protocols & Engineering Controls

The "Zero-Dust" Weighing Protocol

The primary risk with hydrochloride salts is the generation of fine, invisible dust during weighing.[1]

Protocol:

-

Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure (Face velocity: 0.3 – 0.5 m/s).[1]

-

Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Dry HCl salts are prone to static charge, which disperses particles.

-

Transfer: Do not dump the solid. Use a gentle "tap-and-slide" motion.[1]

-

Dissolution: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

Solvent Compatibility & Reaction Setup

When using 3-IPP HCl in nucleophilic substitution (SNAr) or amide coupling:

-

Base Requirement: The HCl must be neutralized in situ. Use a tertiary amine (DIPEA or TEA) (2.5 – 3.0 equivalents).[1]

-

Exotherm: The neutralization is exothermic. Add the base slowly at 0°C to prevent solvent bumping.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 | Essential if weighing >10g outside a closed hood (not recommended).[1] |

| Dermal | Nitrile Gloves (0.11mm) | Standard splash protection.[1] Double glove if dissolving in DCM/DMF. |

| Ocular | Chemical Goggles | Safety glasses with side shields are insufficient for fine powders. |

Emergency Response & First Aid

Self-Validating Response System: In the event of exposure, the response must be immediate to neutralize the acidic nature of the salt.[1]

-

Eye Contact: Flush immediately with water for 15 minutes.[6] Critical Step: Lift the eyelids to ensure the solid is washed out of the conjunctival sac.

-

Skin Contact: Wash with soap and water.[6][7] Do not use alcohol-based wipes, as they may increase permeability.[1]

-

Spill Cleanup:

-

Dampen: Cover the spill with a paper towel dampened with sodium bicarbonate solution (5%) to neutralize and prevent dust.

-

Scoop: Scoop up the wet material.

-

Wipe: Wipe surface with water.

-

Figure 2: Emergency response logic flow.[1][5][6][8] Note the emphasis on dampening dust before removal.[1]

Storage & Stability

-

Hygroscopicity: 3-IPP HCl is hygroscopic.[1] Moisture absorption leads to "clumping," which makes accurate weighing difficult and can hydrolyze sensitive reaction partners.

-

Storage Condition: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) if possible.

-

Desiccation: Keep in a desiccator with active silica gel or Drierite.

-

Shelf Life: 24 months if stored at 2-8°C (Refrigerated).[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12416324, N-Isopropylpyrrolidine. Retrieved February 21, 2026. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mgchemicals.com [mgchemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. redox.com [redox.com]

Methodological & Application

Strategic Synthesis of 3-Isopropylpyrrolidine Derivatives via Intramolecular Reductive Amination

An Application Guide for Medicinal and Process Chemistry

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs and bioactive natural products stems from its ability to serve as a versatile, three-dimensional scaffold that can effectively present pharmacophoric elements in a defined spatial orientation.[2][3] Unlike flat aromatic systems, the non-planar, sp³-rich nature of the pyrrolidine ring allows for greater exploration of chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for clinical success.[3]

Substitutions on the pyrrolidine ring, particularly at the 3-position, provide a powerful vector for modulating biological activity and tailoring pharmacokinetic profiles.[4][5] The 3-isopropyl moiety, in particular, offers a moderately lipophilic and sterically defined group that can engage with hydrophobic pockets in target proteins.

Among the myriad of synthetic methods available, reductive amination stands out as one of the most robust and efficient strategies for the construction of amine-containing structures, including the pyrrolidine ring.[6][7][8] This one-pot reaction is characterized by its operational simplicity, high functional group tolerance, and the generation of water as the primary byproduct, aligning with the principles of green chemistry.[6][9]

This application note provides a detailed technical guide for the synthesis of 3-isopropylpyrrolidine derivatives, leveraging an intramolecular reductive amination strategy. We will delve into the underlying mechanism, provide a validated step-by-step protocol, discuss key optimization parameters, and offer expert troubleshooting advice for researchers in drug development and process chemistry.

The Mechanism: A Tale of Two Steps in One Pot

Intramolecular reductive amination is a sequential process that transforms a linear amino-ketone or amino-aldehyde into a cyclic amine. The entire transformation occurs in a single reaction vessel without the need to isolate the intermediate.

The process unfolds in two key stages:

-

Cyclic Iminium Ion Formation: The reaction is initiated by the intramolecular condensation of the terminal primary amine onto the ketone carbonyl. This acid-catalyzed step forms a five-membered cyclic hemiaminal, which rapidly dehydrates to yield a transient cyclic imine (a Δ¹-pyrroline). In the acidic conditions often employed, this imine is protonated to form a more electrophilic iminium ion.

-

Hydride-Mediated Reduction: A carefully selected reducing agent, present in the same pot, then selectively reduces the endocyclic carbon-nitrogen double bond (C=N) of the iminium ion. This irreversible step delivers a hydride to the carbon atom, and subsequent protonation of the nitrogen furnishes the final, stable pyrrolidine ring.

A critical aspect of this strategy is the choice of reducing agent. The reductant must be mild enough to not reduce the starting ketone but potent enough to efficiently reduce the intermediate iminium ion. This selectivity is why reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the workhorses for this transformation.[7][10][11] Their attenuated reactivity, compared to harsher hydrides like sodium borohydride (NaBH₄), prevents the undesired formation of amino-alcohols from the starting material.[7][11]

Caption: The two-stage process of intramolecular reductive amination.

Detailed Experimental Protocol: Synthesis of (±)-3-Isopropylpyrrolidine

This protocol describes the cyclization of 5-amino-2-methylpentan-3-one to yield (±)-3-isopropylpyrrolidine. The starting material can be prepared via several known synthetic routes or sourced commercially, often as a hydrochloride salt.

3.1 Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 5-Amino-2-methylpentan-3-one hydrochloride | 50745-93-2 | (Example) Sigma | Starting material. |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | (Example) Aldrich | Mild reducing agent. Moisture sensitive. |

| 1,2-Dichloroethane (DCE) | 107-06-2 | (Example) Fisher | Anhydrous, reaction grade solvent. |

| Triethylamine (Et₃N) | 121-44-8 | (Example) Acros | Base to neutralize the HCl salt. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Lab Prepared | Aqueous solution for workup. |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | (Example) VWR | Drying agent. |

| Dichloromethane (DCM) | 75-09-2 | (Example) VWR | Extraction solvent. |

| Silica Gel | 63231-67-4 | (Example) SiliCycle | For column chromatography (230-400 mesh). |

3.2 Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Addition funnel (optional)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for chromatography

3.3 Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 3-isopropylpyrrolidine.

3.4 Step-by-Step Procedure

-

Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-methylpentan-3-one hydrochloride (1.0 g, 6.0 mmol, 1.0 equiv).

-

Solvent and Base Addition: Place the flask under a nitrogen atmosphere. Add anhydrous 1,2-dichloroethane (30 mL). To the resulting suspension, add triethylamine (0.92 mL, 6.6 mmol, 1.1 equiv) to liberate the free amine. Stir the mixture for 15 minutes at room temperature.

-

Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (1.9 g, 9.0 mmol, 1.5 equiv). Note: The addition may cause slight effervescence. For larger-scale reactions, portion-wise addition is recommended to control the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC (e.g., 10:1 DCM:MeOH with ninhydrin stain) or LC-MS, checking for the disappearance of the starting material.

-

Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane ramping to 95:5 dichloromethane/methanol with 0.5% triethylamine, is typically effective for isolating the product. The triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel.

-

Characterization: The final product, (±)-3-isopropylpyrrolidine, should be a colorless to pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 70-85%.

Key Parameters and Field-Proven Insights

The success of a reductive amination hinges on the careful control of several key parameters. The following table provides expert insights into optimizing the reaction for high yield and purity.

| Parameter | Recommended Choice(s) | Rationale and Expert Insights |

| Reducing Agent | NaBH(OAc)₃ (STAB) , NaBH₃CN | STAB is the preferred reagent for most applications due to its high selectivity, mildness, and the fact that it does not generate toxic cyanide byproducts.[11] It is particularly effective in chlorinated solvents like DCE or DCM.[10] NaBH₃CN is also highly effective and can be used in protic solvents like methanol, but its toxicity requires careful handling and waste disposal.[7][11] |

| Solvent | DCE , DCM, THF, Acetonitrile | The solvent must be inert to the reducing agent. DCE and DCM are excellent choices for reactions using STAB.[10] Acetonitrile and THF are also suitable. For NaBH₃CN, methanol is a common choice as it facilitates imine formation. |

| pH / Base | Triethylamine , DIPEA | Imine/iminium ion formation is the rate-limiting step and is pH-dependent. The optimal pH is typically mildly acidic (pH 4-6). When starting with an amine salt, a non-nucleophilic organic base like triethylamine is required to liberate the free amine in situ. Using 1.1 equivalents ensures full neutralization without making the solution too basic, which would inhibit iminium ion formation. |

| Temperature | Room Temperature (20-25 °C) | Most intramolecular reductive aminations proceed efficiently at ambient temperature. For less reactive substrates (e.g., hindered ketones), gentle heating (40-50 °C) may be required. However, higher temperatures can increase the rate of side reactions, such as the reduction of the starting ketone. |

| Concentration | 0.1 - 0.5 M | The intramolecular cyclization is favored at lower concentrations (e.g., 0.1 M) to minimize the potential for intermolecular side reactions, such as the dimerization of the starting material. |

Trustworthiness: Troubleshooting and Safety

5.1 Troubleshooting Guide

-

Problem: Low or No Product Formation.

-

Possible Cause: The starting amine hydrochloride was not fully neutralized.

-

Solution: Ensure at least 1.1 equivalents of base were added. Check the pKa of the amine and base.

-

Possible Cause: The reducing agent has degraded due to moisture exposure.

-

Solution: Use a fresh bottle of NaBH(OAc)₃ and handle it quickly in a dry environment.

-

Possible Cause: Incomplete imine formation.

-

Solution: Add a small amount of a weak acid like acetic acid (1-2 equivalents) to catalyze imine formation, or incorporate a dehydrating agent like anhydrous MgSO₄ into the reaction mixture.

-

-

Problem: Significant Amount of Amino Alcohol Byproduct.

-

Possible Cause: The reducing agent is too strong or the reaction temperature is too high, causing reduction of the starting ketone.

-

Solution: Confirm you are using a mild reductant like NaBH(OAc)₃, not NaBH₄. Run the reaction at room temperature or below.

-

5.2 Critical Safety Precautions

-

Hydride Reagents: Sodium triacetoxyborohydride is moisture-sensitive and will react with water to release hydrogen gas. Always handle in a well-ventilated fume hood away from ignition sources. Quench reactions slowly and carefully.

-

Solvents: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are suspected carcinogens. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) and exclusively within a fume hood.

-

General Handling: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The intramolecular reductive amination pathway offers a highly reliable, efficient, and scalable method for the synthesis of 3-isopropylpyrrolidine and its derivatives. By carefully selecting a mild reducing agent and controlling key reaction parameters such as solvent and pH, researchers can achieve high yields of the desired cyclic amine. This protocol serves as a robust starting point for the synthesis of valuable building blocks for drug discovery programs, enabling the creation of novel chemical entities with promising therapeutic potential.

References

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. Available at: [Link]

-

Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available at: [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). PMC. Available at: [Link]

-

Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. (2005). ACS Publications. Available at: [Link]

-

Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). RSC Publishing. Available at: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PMC. Available at: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PMC. Available at: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). American Chemical Society. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gctlc.org [gctlc.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Versatile Chiral Building Block: A Guide to 3-(Propan-2-yl)pyrrolidine HCl in Asymmetric Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(Propan-2-yl)pyrrolidine hydrochloride, a valuable chiral amine building block for modern asymmetric synthesis. The strategic placement of the isopropyl group at the 3-position of the pyrrolidine ring introduces a distinct stereochemical environment, making it an effective controller of enantioselectivity in a variety of organic transformations. This document outlines the key physicochemical properties, safety and handling protocols, and detailed applications of this versatile building block. Particular focus is given to its role in the diastereoselective alkylation of ketones and its potential application in the synthesis of complex pharmaceutical intermediates. Experimental protocols with mechanistic insights are provided to guide researchers and drug development professionals in leveraging the unique attributes of this chiral amine.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous FDA-approved drugs and biologically active molecules.[1][2] The introduction of stereocenters onto this five-membered ring provides a three-dimensional architecture that is crucial for specific molecular recognition and biological activity. Chiral 3-substituted pyrrolidines, such as 3-(Propan-2-yl)pyrrolidine, have emerged as powerful tools for chemists to control the stereochemical outcome of reactions, acting as either chiral auxiliaries or as precursors to chiral catalysts.[3][4] The hydrochloride salt form enhances the stability and handling of this otherwise volatile amine.

This application note will delve into the practical utility of 3-(Propan-2-yl)pyrrolidine HCl, offering a blend of theoretical understanding and actionable experimental guidance.

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2173052-12-3 | [5] |

| Molecular Formula | C₇H₁₆ClN | [6] |

| Molecular Weight | 149.66 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for amine hydrochlorides |

| Melting Point | Data not available | - |

| Solubility | Freely soluble in water, methanol, and ethanol.[7] | [7] |

Spectroscopic Data:

-

¹H NMR: Protons on the pyrrolidine ring are expected to appear in the range of 1.5-3.5 ppm. The methine proton of the isopropyl group would likely be a multiplet around 1.5-2.0 ppm, and the methyl protons would be a doublet around 0.9-1.2 ppm. The N-H protons of the hydrochloride salt would appear as a broad singlet at a downfield shift.

-

¹³C NMR: The carbons of the pyrrolidine ring typically resonate between 20-60 ppm. The isopropyl group carbons would appear in the aliphatic region, with the methine carbon around 30-40 ppm and the methyl carbons around 20-25 ppm.

Safety and Handling:

3-(Propan-2-yl)pyrrolidine HCl, as an amine hydrochloride, should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is generally less volatile and easier to handle than the free base.

Application in Asymmetric Synthesis: Diastereoselective Alkylation

One of the primary applications of chiral pyrrolidine derivatives is in the asymmetric alkylation of ketones and aldehydes.[8] The chiral amine is first used to form a chiral enamine or iminium ion intermediate, which then reacts with an electrophile. The stereocenter on the pyrrolidine ring directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Mechanistic Rationale

The stereochemical outcome of the alkylation is governed by the steric hindrance imposed by the 3-isopropyl group on the pyrrolidine ring. As illustrated in the diagram below, the bulky isopropyl group effectively blocks one face of the enamine, forcing the incoming electrophile to approach from the less hindered face. This leads to a high degree of diastereoselectivity in the alkylation step. Subsequent hydrolysis of the resulting iminium salt yields the enantioenriched α-alkylated ketone and regenerates the chiral amine.

Figure 1: General workflow for asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric alkylation of a cyclic ketone using 3-(Propan-2-yl)pyrrolidine as a chiral auxiliary. The specific conditions may require optimization for different substrates and electrophiles.

Materials:

-

3-(Propan-2-yl)pyrrolidine HCl

-

Prochiral ketone (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Strong, non-nucleophilic base (e.g., LDA, LiHMDS)

-

Electrophile (e.g., benzyl bromide)

-

Aqueous HCl solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Liberation of the Free Amine: In a round-bottom flask, dissolve 3-(Propan-2-yl)pyrrolidine HCl (1.0 eq) in a suitable solvent (e.g., water or methanol). Add a stoichiometric amount of a base (e.g., NaOH or NaHCO₃) to neutralize the HCl and liberate the free amine. Extract the free amine with an organic solvent and dry the organic layer. Remove the solvent under reduced pressure.

-

Enamine Formation: To a solution of the prochiral ketone (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., Argon), add the freshly prepared 3-(Propan-2-yl)pyrrolidine (1.1 eq). If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC or GC-MS until the ketone is consumed.

-

Deprotonation and Alkylation: Cool the enamine solution to a low temperature (e.g., -78 °C). Slowly add a solution of the strong base (1.1 eq) and stir for 1-2 hours. Add the electrophile (1.0 eq) dropwise and allow the reaction to proceed at low temperature, monitoring by TLC.

-

Hydrolysis and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Add an aqueous HCl solution to hydrolyze the iminium salt. Extract the product with an organic solvent.

-

Purification and Analysis: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Table 2: Representative Results for Asymmetric Alkylation

| Ketone | Electrophile | Yield (%) | ee (%) |

| Cyclohexanone | Benzyl bromide | >80 | >90 |

| Cyclopentanone | Methyl iodide | >75 | >85 |

(Note: These are representative values based on similar chiral pyrrolidine auxiliaries and may vary depending on specific reaction conditions.)

Application in Pharmaceutical Synthesis: A Potential Route to Varenicline Intermediate

Varenicline, marketed as Chantix®, is a medication used for smoking cessation. Its synthesis involves the construction of a complex polycyclic framework.[9][10] A key intermediate in some synthetic routes is a substituted benzazepine derivative. While not a direct application of 3-(Propan-2-yl)pyrrolidine HCl, the principles of using chiral pyrrolidines can be applied to the synthesis of chiral intermediates for such complex molecules.

The diagram below illustrates a conceptual synthetic step where a chiral pyrrolidine derivative could be employed to introduce a key stereocenter in a precursor to a varenicline-like core structure.

Figure 2: Conceptual use in complex molecule synthesis.

Conclusion

3-(Propan-2-yl)pyrrolidine HCl is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its well-defined stereochemistry and the steric influence of the isopropyl group allow for high levels of stereocontrol in reactions such as the alkylation of ketones. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors, from fundamental methodology development to the synthesis of complex, biologically active molecules. Further exploration of its applications in other asymmetric transformations is warranted and is expected to expand the toolbox of synthetic chemists.

References

-

(3S)-3-(propan-2-yl)pyrrolidine hydrochloride. Jilin JinTai Chemical Glass Co., Ltd.

-

(S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR spectrum. ChemicalBook.

- Description and Solubility. USP 35. (2011).

-

This compound (C7H15N). PubChem.

-

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride. Sigma-Aldrich.

-

3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965. PubChem.

-

N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. PMC.

-

Synthesis of a New Chiral Pyrrolidine. Molecules.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

-

Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.

-

3-Pyrrolidinone Hydrochloride | 3760-52-9. ChemicalBook.

-

SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.

-

Pyrrolidine. Wikipedia.

-

An Improved Process For The Preparation Of Varenicline Tartrate. - Quick Company.

-

Varenicline - New Drug Approvals.

-

Varenicline synthesis. ChemicalBook.

-

Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Chemistry Portal.

-

Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo.

-

Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Molecules.

-

3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. ZaiQi Bio-Tech.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

-

2-(Pyrrolidin-3-yl)propan-2-ol | C7H15NO | CID 13900166. PubChem.

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC.

-

CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine. Benchchem.

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. 85372-59-4|(R)-3-Isopropylpyrrolidine|BLD Pharm [bldpharm.com]

- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR spectrum [chemicalbook.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3S)-3-(propan-2-yl)pyrrolidine hydrochloride - CAS:2173052-12-3 - 吉林金泰化玻有限公司 [jtos-service.com]

- 6. PubChemLite - this compound (C7H15N) [pubchemlite.lcsb.uni.lu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. benchchem.com [benchchem.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Varenicline synthesis - chemicalbook [chemicalbook.com]

Application Note: Protocols for Deprotection of N-Boc-3-isopropylpyrrolidine to HCl Salt

Abstract

This application note details robust, scalable protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-3-isopropylpyrrolidine to yield 3-isopropylpyrrolidine hydrochloride.[1][2] The 3-isopropylpyrrolidine moiety is a privileged scaffold in medicinal chemistry, often serving as a key pharmacophore in calcium channel blockers and monoamine reuptake inhibitors.[1] We present three distinct methodologies: a standard laboratory-scale method using HCl in 1,4-dioxane, a process-scale method using HCl in ethyl acetate, and a cost-effective in-situ generation method.[1][2] Critical process parameters (CPPs), safety considerations for handling corrosive gases, and troubleshooting guides for hygroscopic salt management are provided to ensure high yield (>95%) and purity.

Introduction & Mechanistic Basis[1]

The tert-butoxycarbonyl (Boc) group is widely used in amine protection due to its stability against basic and nucleophilic reagents.[2] However, its removal requires acidic conditions.[1] For 3-isopropylpyrrolidine, the presence of the isopropyl group at the C3 position introduces moderate steric bulk but does not significantly alter the electronic lability of the carbamate compared to unsubstituted pyrrolidine.[1]

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed type

Figure 1: Mechanistic pathway for the acid-catalyzed cleavage of the Boc group.[1][2][3][4][5][6][7][8][9][10]

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| N-Boc-3-isopropylpyrrolidine | >97% Purity | Starting Material |

| 4M HCl in 1,4-Dioxane | Anhydrous | Reagent (Method A) |

| HCl (gas) or 3M HCl in EtOAc | Anhydrous | Reagent (Method B)[1][2] |

| Acetyl Chloride | Reagent Grade | Reagent (Method C) |

| Methanol (MeOH) | Anhydrous | Solvent (Method C) |

| Diethyl Ether / Hexanes | ACS Grade | Precipitation/Washing |

| Vacuum Oven | < 50 mbar, 40°C | Drying hygroscopic salts |

Experimental Protocols

Method A: Standard Protocol (HCl in 1,4-Dioxane)

Best for: Discovery chemistry, small scale (10 mg – 5 g), and ensuring complete conversion.[1]

-

Preparation: Dissolve N-Boc-3-isopropylpyrrolidine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (2–3 mL per gram of substrate).

-

Note: Dichloromethane (DCM) can be used as a co-solvent if solubility is an issue, but pure dioxane simplifies the workup.

-

-

Acid Addition: Cool the solution to 0°C using an ice bath. Add 4M HCl in 1,4-dioxane (5–10 equiv) dropwise under nitrogen atmosphere.

-

Expert Insight: A large excess of HCl drives the equilibrium and ensures the amine is fully protonated, preventing side reactions between the free amine and the tert-butyl cation.[1]

-

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–4 hours.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether (Et

O) or methyl tert-butyl ether (MTBE) to induce precipitation.[2] -

Filter the white solid under a nitrogen blanket (to prevent moisture absorption).

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Method B: Scale-Up Protocol (HCl in Ethyl Acetate)

Best for: Process development (>10 g), avoiding toxic dioxane, and direct crystallization.[1][2]

-

Dissolution: Dissolve the substrate in ethyl acetate (EtOAc) (5–10 volumes).

-

Reaction: Cool to 0–5°C. Bubble anhydrous HCl gas through the solution OR add a pre-prepared solution of HCl in EtOAc (3–4M, 3–5 equiv).

-

Crystallization: As the reaction proceeds, the hydrochloride salt of 3-isopropylpyrrolidine is likely to precipitate out of the EtOAc solution due to its polarity.

-

Isolation: Stir for an additional hour after precipitation begins to ensure complete conversion. Filter the solid directly.

-

Purification: Wash the filter cake with cold EtOAc and then Hexanes. This method often yields high-purity product without the need for evaporation.[1][2]

Method C: In-Situ Generation (Acetyl Chloride / MeOH)

Best for: Labs lacking anhydrous HCl solutions or for cost reduction.[1][2]

-

Preparation: Dissolve the substrate in anhydrous Methanol (MeOH). Cool to 0°C.[11]

-

Generation: Carefully add Acetyl Chloride (3–5 equiv) dropwise.

-

Reaction: Stir at room temperature for 3–6 hours.

-

Workup: Concentrate the mixture to dryness. The residue will contain the product and methyl acetate. Triturate with ether to obtain the solid salt.

Workflow Visualization

Figure 2: Operational workflow for selecting and executing the deprotection protocol.

Analytical Characterization & Troubleshooting

Expected Analytical Data

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1][2] |

| 1H NMR (D2O) | Absence of singlet at | |

| MS (ESI+) | m/z = 114.1 [M+H]+ | Free base mass. |

| Melting Point | 140–160°C (Typical for HCl salts) | Broad range indicates residual solvent or moisture. |

Troubleshooting Guide (Expertise & Experience)

-

Hygroscopicity: Pyrrolidine HCl salts are notoriously hygroscopic. If the product turns into an oil or gum upon exposure to air:

-

Remedy: Re-dissolve in a small amount of MeOH and re-precipitate with a large excess of dry Et

O. Filter rapidly under nitrogen.

-

-

Incomplete Reaction:

-

Cause: Old HCl solutions may have lost titer (concentration).

-

Remedy: Use freshly opened or titrated HCl solutions. If using Method C, ensure Acetyl Chloride is not hydrolyzed.

-

-

"Gummy" Precipitate:

-

Cause: Trapped solvent or impurities.[12]

-

Remedy: Sonicate the gummy solid in Et

O or Hexanes. This mechanical agitation often induces crystallization.

-

Safety & Handling

-

Corrosive Reagents: HCl (gas and solution) and Acetyl Chloride are highly corrosive and cause severe skin/eye burns. All operations must be performed in a functioning fume hood.

-

Pressure Build-up: The reaction releases CO

and isobutylene gas.[1][2] Do not seal the reaction vessel tightly; use a bubbler or a needle vent to allow gas escape. -

Exotherm Control: The addition of acid (especially Method C) is exothermic. Cooling is mandatory to prevent runaway reactions or boiling of solvents.

References

-

Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] Tetrahedron, 2004.[1] (General Boc Chemistry context).

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[1] (Authoritative text on deprotection mechanisms).

-

Common Organic Chemistry. "Boc Deprotection Mechanism and Protocols."

-

Sigma-Aldrich. "Product Specification: 3-Isopropylpyrrolidine Hydrochloride."[1][2] (Verified CAS 1949805-98-4 for the HCl salt).[2]

-

Org. Synth. "Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement."[1][2] Organic Syntheses, 2023, 100, 61-83.[1][11] (Demonstrates N-Boc pyrrole handling).[2]

(Note: Specific CAS numbers verified: (R)-3-isopropylpyrrolidine [85372-59-4] and its HCl salt [1949805-98-4].)[1][2]

Sources

- 1. N-ISOPROPYL-2-PYRROLIDONE | 3772-26-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. molcore.com [molcore.com]

- 4. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 85372-59-4|(R)-3-Isopropylpyrrolidine|BLD Pharm [bldpharm.com]

- 7. N boc-3-pyrrolidinone | PDF [slideshare.net]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. R-3-hydroxypyrrolidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 10. WO2005110992A1 - Amido compounds and their use as pharmaceuticals - Google Patents [patents.google.com]

- 11. orgsyn.org [orgsyn.org]

- 12. enamine.net [enamine.net]

3-isopropylpyrrolidine hydrochloride in fragment-based drug discovery (FBDD)

This guide outlines the application of 3-isopropylpyrrolidine hydrochloride in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists and structural biologists, focusing on the fragment's utility as a high-

Executive Summary & Rationale

3-Isopropylpyrrolidine hydrochloride represents a "privileged" class of saturated heterocycles in modern FBDD. Unlike traditional flat aromatic fragments, this scaffold offers significant three-dimensional (3D) character (

Key Mechanistic Advantages:

-

Hydrophobic Vector Probing: The C3-isopropyl group acts as a rigid, hydrophobic probe, ideal for interrogating lipophilic sub-pockets (e.g., the Gatekeeper region in kinases or S2 pockets in proteases) without adding excessive molecular weight.

-

Vectorial Elaboration: The secondary amine provides a highly reactive, low-steric-hindrance vector for rapid elaboration (growing) via amidation, reductive amination, or

reactions. -

Solubility & Stability: The hydrochloride salt form ensures high aqueous solubility (>100 mM), a critical requirement for high-concentration biophysical screening (NMR, SPR).

Physicochemical Profile

The following data validates the fragment's compliance with the "Rule of Three" (Ro3) for FBDD.

| Property | Value | FBDD Suitability |

| Molecular Weight (Free Base) | 113.20 Da | Ideal (<300 Da allows for extensive growth) |

| Molecular Weight (HCl Salt) | 149.66 Da | Ideal |

| cLogP | ~1.6 | Good (Hydrophobic enough to bind, soluble enough to screen) |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Excellent (High permeability potential) |

| H-Bond Donors (HBD) | 1 | Versatile (Key interaction point with backbone carbonyls) |

| H-Bond Acceptors (HBA) | 1 | Versatile |

| Rotatable Bonds | 1 | Rigid (Low entropic penalty upon binding) |

| Chirality | 1 Stereocenter | High (Enables stereoselective probing of protein pockets) |

Experimental Protocol: Ligand-Observed NMR Screening

Objective: Validate binding of 3-isopropylpyrrolidine to the target protein (e.g., a kinase domain) using Saturation Transfer Difference (STD) NMR.

Reagents & Preparation[1][2][3][4][5][6][7][8]

-

Fragment Stock: 100 mM 3-isopropylpyrrolidine HCl in

-DMSO. -

Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10%

. -

Protein: Purified Target Protein (20 µM final concentration).

Step-by-Step Workflow

-

Sample Preparation:

-

Dilute protein to 20 µM in NMR buffer.

-

Add fragment stock to a final concentration of 500 µM (Ligand:Protein ratio = 25:1).

-

Control: Prepare a sample with 500 µM fragment without protein to rule out aggregation or artifacts.

-

-

Data Acquisition (600 MHz Spectrometer):

-

Pulse Sequence: stddiff (or equivalent).

-

On-Resonance Irradiation: -0.5 ppm (Protein methyl region).

-

Off-Resonance Irradiation: 30 ppm (Far from ligand signals).

-

Saturation Time: 2.0 seconds.

-

-

Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Positive Hit: Signals corresponding to the isopropyl methyls (approx. 0.9 ppm) and pyrrolidine ring protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

-

-

Validation:

-

Perform a

titration (0.1 mM to 2 mM fragment) monitoring chemical shift perturbations (CSP) in 2D

-

Fragment Elaboration Strategy: "Grow & Link"

Once binding is confirmed, the secondary amine serves as the primary vector for elaboration. The following protocol outlines a parallel synthesis approach to generate a "SAR-by-Catalog" library.

Diagram: Elaboration Logic

Caption: Elaboration vectors for 3-isopropylpyrrolidine. The secondary amine allows diverse chemical growth strategies to capture adjacent binding pockets.

Protocol: High-Throughput Amide Coupling (96-well Format)

Objective: Synthesize a library of 96 analogs to probe interactions adjacent to the pyrrolidine binding site.

-

Plate Setup:

-

Load 96 unique carboxylic acids (0.1 mmol) into a 96-well reaction block.

-

-

Activation:

-

Add HATU (0.1 mmol) and DIPEA (0.2 mmol) in DMF (500 µL) to each well.

-

Shake at RT for 15 minutes.

-

-

Coupling:

-

Add 3-isopropylpyrrolidine HCl (0.1 mmol) dissolved in DMF (with 1 eq. DIPEA to neutralize HCl) to each well.

-

Seal and shake at RT for 12 hours.

-

-

Workup:

-

Evaporate solvent (Genevac).

-

Resuspend in DMSO for direct biological screening or purify via mass-directed prep-HPLC.

-

Application Workflow: From Screen to Lead

The following diagram illustrates the critical decision-making pathway when using this fragment.

Caption: Iterative FBDD cycle. 3-Isopropylpyrrolidine is selected for its ability to resolve hydrophobic ambiguity in early electron density maps.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

- Astex Pharmaceuticals. (2020). "Pyrrolidine scaffolds in fragment libraries: Escaping Flatland." Journal of Medicinal Chemistry. (General reference to sp3-rich fragments).

-

PubChem. (2025).[1] "3-isopropylpyrrolidine hydrochloride Compound Summary." National Library of Medicine. Link

-

O'Brien, P., et al. (2025). "Design and synthesis of 58 shape-diverse 3-D fragments." Chemistry World / University of York. Link

-

Sweeney, J. B., et al. (2021). "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." ChemRxiv. Link

Sources

Application Note: Preparation and Evaluation of 3-Substituted Pyrrolidine Anticonvulsants

[1][2][3][4]

Introduction & Design Rationale

The pyrrolidine scaffold is a privileged structure in neuropharmacology.[1] While 2-pyrrolidinone derivatives (racetams) like Levetiracetam utilize side-chain substitution to modulate SV2A protein binding, direct ring substitution at the C3 position (in 2,5-diones) or C3/C4 position (in 2-ones) fundamentally alters the lipophilicity and binding kinetics of the molecule.

The "3-Substituted" Strategic Advantage

Modifying the C3 position of the pyrrolidine ring serves three critical functions in anticonvulsant design:

-

Lipophilicity Modulation: Introduction of hydrophobic groups (alkyl, phenyl) at C3 increases logP, enhancing Blood-Brain Barrier (BBB) penetration.

-

Metabolic Stability: Steric bulk at C3 can retard metabolic ring opening or oxidation.[2]

-

Target Selectivity:

-

3-Substituted Pyrrolidine-2,5-diones (Succinimides): Primarily block T-type Calcium channels (e.g., Ethosuximide).

-

3-Substituted Pyrrolidin-2-ones (Lactams): Often target voltage-gated Sodium channels or the SV2A protein.

-

Structural Logic Flow

The following diagram illustrates the decision tree for synthesizing these scaffolds based on the desired pharmacological target.

Figure 1: Decision matrix for scaffold selection based on anticonvulsant indication.

Chemical Synthesis Protocols

This section details two distinct synthetic pathways. Protocol A focuses on the succinimide scaffold (2,5-diones), while Protocol B details the regioselective alkylation of the lactam ring (2-ones).

Protocol A: Synthesis of 3-Arylpyrrolidine-2,5-diones

Target Class: Succinimide Anticonvulsants (e.g., Phensuximide analogs). Mechanism: Cyclization of succinamic acid intermediates.[2]

Reagents Required:

-

Substituted Succinic Anhydride (e.g., 2-phenylsuccinic anhydride)

-

Primary Amine (R-NH2)

-

Hexamethyldisilazane (HMDS) and ZnCl2 (Catalyst)

-

Solvent: Toluene (Anhydrous)[3]

Step-by-Step Methodology:

-

Formation of Succinamic Acid:

-

Dissolve 2-phenylsuccinic anhydride (10 mmol) in anhydrous Toluene (50 mL).

-

Add the primary amine (10 mmol) dropwise at 0°C.

-

Stir at room temperature (RT) for 2–4 hours. The product (succinamic acid) typically precipitates.

-

Filter, wash with diethyl ether, and dry.

-

-

HMDS-Promoted Cyclization:

-

Suspend the succinamic acid intermediate (5 mmol) in dry Toluene (30 mL).

-

Add HMDS (7.5 mmol) and ZnCl2 (0.1 mmol).

-

Reflux for 6–12 hours.[2] Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Critical Checkpoint: The disappearance of the acid peak in IR (broad, 2500–3300 cm⁻¹) and appearance of the imide doublet (1700/1770 cm⁻¹) confirms cyclization.

-

-

Workup:

-

Cool to RT. Wash with 0.1 N HCl (to remove excess amine/HMDS) and Brine.

-

Dry over Na2SO4, concentrate, and recrystallize from Ethanol.

-

Protocol B: Regioselective C3-Alkylation of Pyrrolidin-2-ones

Target Class: 3-Substituted Lactams. Challenge: Selective C3 deprotonation without N-alkylation or ring opening.

Reagents Required:

-

N-Protected Pyrrolidin-2-one (e.g., N-Boc or N-Benzyl to prevent N-alkylation)

-

Lithium Diisopropylamide (LDA) - freshly prepared or commercial 2.0 M

-

Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide)

-

Solvent: THF (Anhydrous), HMPA (Optional co-solvent for reactivity)

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried flask with anhydrous THF (20 mL) and cool to -78°C (Dry ice/Acetone bath).

-

Add LDA (1.2 equivalents) dropwise.

-

Add solution of N-Benzyl-pyrrolidin-2-one (1.0 eq) in THF slowly over 15 minutes.

-

Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

-

Alkylation:

-

Add the Alkyl Halide (1.2 eq) dissolved in THF dropwise.

-

Kinetic Control: Maintain temperature at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Note: For sterically hindered halides, adding HMPA (2-3 eq) can accelerate the reaction.

-

-

Quench & Isolation:

Figure 2: Workflow for the C3-alkylation of lactams using kinetic enolate chemistry.

Biological Evaluation Protocols

To validate anticonvulsant activity, compounds must be screened in Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models.[5]

Maximal Electroshock Seizure (MES) Test

Model for: Generalized Tonic-Clonic Seizures / Partial Seizures.[6]

-

Animals: Male Albino Swiss mice (20–25 g).

-

Procedure:

-

Administer test compound intraperitoneally (i.p.) in vehicle (e.g., 0.5% methylcellulose).

-

Wait for Pretreatment Time (typically 30 min or 4 hours).

-

Apply electrical stimulus via corneal electrodes: 50 mA, 60 Hz, 0.2 s duration .

-

Endpoint: Protection is defined as the abolition of the Hindlimb Tonic Extension (HLTE) component of the seizure.

-

-

Data Output: Calculate ED50 (Effective Dose for 50% protection) using Probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Model for: Absence Seizures (Myoclonic).

-

Procedure:

-

Administer test compound (i.p.).

-

After pretreatment time, inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck.

-

Observation: Observe for 30 minutes.

-

Endpoint: Protection is defined as the absence of clonic spasms lasting >5 seconds.

-

Neurotoxicity (Rotarod Test)[3]

-

Procedure: Mice are trained to stay on a rotating rod (6–10 rpm).

-

Test: After drug administration, inability to maintain equilibrium for 1 minute indicates neurotoxicity.

-

Metric: TD50 (Toxic Dose 50%).

-

Protective Index (PI): Calculated as

.[7] A higher PI indicates a safer drug profile.

Data Presentation & Expected Results

When reporting your results, summarize the pharmacological data in a comparative table. High-performing 3-substituted pyrrolidines often exhibit PI values > 2.0.

Table 1: Example Data Layout for 3-Substituted Pyrrolidine Analogs

| Compound ID | R (C3-Substituent) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | PI (MES) |

| Control | Valproate | 250 | 130 | 450 | 1.8 |

| Analog 1 | Phenyl | 45.5 | 68.7 | 215.3 | 4.7 |

| Analog 2 | Methyl | >100 | 88.2 | >300 | <3.0 |

| Analog 3 | 2-Chlorophenyl | 37.6 | 55.0 | 180.0 | 4.8 |

Note: Analog 1 and 3 represent potent 3-aryl derivatives typical of this chemical class.

References

-

Kamiński, K., et al. (2013). "Design, synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry Letters.

-

Obniska, J., et al. (2021). "Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides." Archiv der Pharmazie.

-

Reddy, P. A., et al. (1996). "3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents." Journal of Medicinal Chemistry.

-

Socała, K., & Wlaź, P. (2021).[6] "Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test." Springer Protocols.

-

BenchChem Application Notes. (2025). "Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Novel Compounds."

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Isopropylpyrrolidine Coupling Reactions

Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 3-Isopropylpyrrolidine (and derivatives) Audience: Medicinal Chemists, Process Chemists

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because your coupling reaction with 3-isopropylpyrrolidine —a valuable chiral building block for GPCR modulators and kinase inhibitors—is stalling or suffering from low yields.

The Core Issue: While 3-isopropylpyrrolidine is a secondary amine, the isopropyl group at the C3 position induces significant conformational rigidity and steric bulk. This creates a "kinetic wall" that standard protocols (like EDC/NHS or generic Buchwald conditions) often fail to breach. This guide provides field-proven, high-fidelity protocols to overcome these barriers.

Module A: Amide Coupling Optimization

Case Study: User reports <30% conversion using EDC/HOBt or modest yields with HATU.

The Solution: Propylphosphonic Anhydride (T3P)

For sterically hindered secondary amines, standard uronium reagents (HATU/HBTU) can be inefficient due to slow kinetics, leading to competing hydrolysis of the active ester. T3P is the superior choice here.[1][2][3]

-

Why it works: T3P acts as a cyclic anhydride.[4] It activates the carboxylic acid to form a mixed anhydride that is highly reactive toward the amine but relatively stable to epimerization.

-

Bonus: The by-products are water-soluble, simplifying purification.[1]

Protocol: T3P-Mediated Coupling

Standardized for 1.0 mmol scale.

| Component | Equivalents | Role |

| Carboxylic Acid | 1.0 eq | Substrate |

| 3-Isopropylpyrrolidine (Free base) | 1.1 – 1.2 eq | Nucleophile |

| Base (DIPEA or NMM) | 3.0 – 5.0 eq | Proton Scavenger (Crucial) |

| T3P (50% in EtOAc/DMF) | 1.5 – 2.0 eq | Coupling Reagent |

| Solvent | EtOAc or 2-MeTHF | Green/Process Friendly |

Step-by-Step Workflow:

-

Dissolution: Dissolve the carboxylic acid and base in the solvent (0.1 – 0.2 M concentration).

-

Amine Addition: Add 3-isopropylpyrrolidine. If using the HCl salt, ensure you have added enough base (at least 1 eq extra) to neutralize the salt before adding T3P.

-

Reagent Addition: Add T3P solution dropwise at 0°C.

-